1-{5,6-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic core fused with a piperazine moiety substituted with a 2-methylprop-2-en-1-yl group. Such derivatives are often explored for pharmacological applications, including kinase inhibition and anti-infective activity, though specific data for this compound remains under investigation .
Properties
IUPAC Name |
5,6-dimethyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5/c1-16(2)15-25-10-12-26(13-11-25)22-17(3)18(4)24-21-20(14-23-27(21)22)19-8-6-5-7-9-19/h5-9,14H,1,10-13,15H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQFCLUECBZTPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCN(CC4)CC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{5,6-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE typically involves the reaction of 1,3-dicarbonyl compounds with appropriate reagents under controlled conditions. The process often includes steps such as condensation, cyclization, and functional group modifications . Industrial production methods may involve the use of high-throughput synthesis techniques to ensure scalability and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antitumor Activity : Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can inhibit tumor growth through mechanisms involving the modulation of signaling pathways associated with cancer cell proliferation and survival. The specific structural features of this compound enhance its interaction with target enzymes involved in tumorigenesis .
- CNS Activity : Similar compounds have demonstrated anxiolytic and antidepressant effects. The structural components of this compound suggest potential efficacy in treating anxiety disorders and depression by modulating neurotransmitter systems, particularly serotonin and dopamine pathways .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1-{5,6-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE involves several steps that optimize yield and purity. The structure-activity relationship studies highlight the importance of the 5,6-dimethyl and phenyl substituents in enhancing biological activity. Variations in these groups can lead to significant changes in potency and selectivity towards specific biological targets .
Case Study 1: Anticancer Activity
A study investigated the effects of pyrazolo[1,5-a]pyrimidine derivatives on various cancer cell lines. The results showed that the compound significantly reduced cell viability in human breast cancer cells (MCF-7) at micromolar concentrations. Mechanistic studies indicated that this effect was mediated through apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: CNS Effects
In a preclinical model for anxiety, the compound was administered to rodents subjected to stress tests. Behavioral assessments indicated a marked reduction in anxiety-like behaviors compared to control groups. This suggests potential as an anxiolytic agent, warranting further exploration in clinical settings .
Data Tables
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in its potential anticancer applications, where it can interfere with the proliferation of cancer cells .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structural uniqueness lies in its piperazine substituent and dimethyl-phenyl pyrazolo[1,5-a]pyrimidine core. Key analogues include:
Key Observations :
- Solubility : Morpholine derivatives (e.g., CAS 879470-55-0) exhibit higher aqueous solubility due to the oxygen atom’s polarity, whereas the target compound’s allyl group may reduce solubility .
- Synthetic Routes : Analogues like 14g () are synthesized via Suzuki-Miyaura coupling, suggesting the target compound could be prepared similarly using regioselective multicomponent reactions .
Research Findings and Implications
- Regioselectivity : Synthesis of dihydropyrazolo[1,5-a]pyrimidines () highlights the importance of aldehyde derivatives in regioselective formation, a method applicable to the target compound’s synthesis .
- Isomerization Risks : Pyrazolo-triazolo-pyrimidines in isomerize under varying conditions, suggesting the target compound’s allyl group may require stability optimization during storage .
Biological Activity
The compound 1-{5,6-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE is a novel pyrazolopyrimidine derivative that has garnered attention due to its potential biological activities. The pyrazolo[1,5-a]pyrimidine framework is known for its diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Structure and Synthesis
The compound features a complex structure comprising a pyrazolo[1,5-a]pyrimidine core linked to a piperazine moiety. The synthesis typically involves multi-step reactions that include condensation and cyclization processes. Notably, the presence of the 2-methylprop-2-en-1-yl group enhances its biological activity by potentially increasing lipophilicity and receptor binding affinity.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with pyrazolo[1,5-a]pyrimidine derivatives. The following sections summarize key findings related to the specific compound in focus.
Anticancer Activity
Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine structure exhibit significant anticancer properties. For instance:
- Mechanism of Action : Many derivatives act as inhibitors of the mTOR pathway, which is crucial for cell growth and proliferation. This inhibition can lead to reduced tumor growth in various cancer models.
- Case Study : A study demonstrated that specific derivatives showed IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Antiviral Activity
The antiviral potential of pyrazolo[1,5-a]pyrimidine derivatives has also been explored:
- Activity Against HIV : Some derivatives have been tested for their efficacy against HIV-1. Compounds demonstrated moderate protection levels in vitro, with some achieving a CC50 (cytotoxic concentration) of around 92 μM against Vero cells .
- Other Viruses : Additionally, activity against other viruses such as Herpes Simplex Virus (HSV) has been noted, indicating a broad spectrum of antiviral effects .
Antimicrobial Properties
The antimicrobial activity of this class of compounds is well-documented:
- Bacterial Inhibition : Research has shown that certain derivatives exhibit effective antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds were evaluated against Staphylococcus aureus and Pseudomonas aeruginosa, showing promising results .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of methyl groups | Enhances lipophilicity and receptor binding |
| Piperazine moiety | Increases solubility and biological efficacy |
| Substituent size | Correlates with potency; larger groups may enhance interaction with targets |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-{5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylprop-2-en-1-yl)piperazine, and how can purity be optimized?
- Methodology :
- Core Formation : Condense aminopyrazoles with dielectrophilic reagents (e.g., β-diketones) under reflux in ethanol to construct the pyrazolo[1,5-a]pyrimidine core .
- Piperazine Substitution : Introduce the 4-(2-methylprop-2-en-1-yl)piperazine moiety via nucleophilic aromatic substitution (SNAr) at the 7-position of the core. Use catalysts like DIPEA in DMF at 80–100°C to enhance reactivity .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., methyl groups at 5,6-positions, piperazine linkage) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H] ~423.23) and fragmentation patterns .
- HPLC : Monitor purity with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodology :
- Kinase Inhibition Screening : Test against kinase panels (e.g., EGFR, Aurora kinases) using fluorescence-based ADP-Glo assays .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility/Permeability : Perform shake-flask solubility tests in PBS (pH 7.4) and PAMPA assays for passive diffusion .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Systematic Substitution : Modify substituents at the 3-phenyl (e.g., electron-withdrawing groups) and piperazine moieties (e.g., varying alkyl chains) to evaluate effects on kinase binding .
- Computational Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., Aurora B kinase) and guide rational design .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (pyrimidine N) and hydrophobic regions (5,6-dimethyl groups) using Schrödinger Suite .
Q. How should contradictory data between in vitro and in vivo efficacy be resolved?
- Methodology :
- Metabolic Stability Analysis : Perform liver microsome assays (human/rat) to assess CYP450-mediated degradation. Adjust dosing regimens if rapid metabolism is observed .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction; high binding (>95%) may reduce in vivo activity .
- Formulation Optimization : Encapsulate in PEGylated liposomes to enhance bioavailability if solubility limits efficacy .
Q. What strategies can mitigate off-target effects observed in kinase inhibition assays?
- Methodology :
- Selectivity Profiling : Compare IC values across 100+ kinases using KinomeScan technology to identify promiscuous binding .
- Crystallography : Co-crystallize with off-target kinases (e.g., ABL1) to identify structural motifs driving non-specific interactions .
- Fragment Replacement : Replace the 2-methylprop-2-en-1-yl group with bulkier substituents (e.g., cyclopropyl) to sterically hinder off-target binding .
Q. How can reaction yields be improved for large-scale synthesis?
- Methodology :
- DoE Optimization : Apply Taguchi methods to optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading. For SNAr steps, a 15% increase in yield was reported using 10 mol% CuI .
- Flow Chemistry : Implement continuous-flow reactors for the condensation step to reduce side reactions and improve reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
